molecular formula C17H21FN2O2 B5028330 N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide

N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide

Cat. No. B5028330
M. Wt: 304.36 g/mol
InChI Key: POVSAESKCRIPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor that has garnered significant attention in the scientific community due to its potential therapeutic benefits. GABA-AT is an enzyme that breaks down GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, CPP-115 can increase GABA levels in the brain, leading to a range of biochemical and physiological effects.

Mechanism of Action

N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide works by inhibiting GABA-AT, an enzyme that breaks down GABA in the brain. By inhibiting GABA-AT, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide can increase GABA levels in the brain, leading to a range of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By increasing GABA levels, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide can reduce neuronal excitability, leading to a reduction in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects:
N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to increasing GABA levels in the brain, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to reduce glutamate levels, another neurotransmitter that plays a role in regulating brain activity. Additionally, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to increase the levels of several other neurotransmitters, including dopamine and serotonin, which are involved in regulating mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is its high yield and purity, which makes it suitable for scientific research applications. Additionally, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic benefits. However, there are also several limitations to using N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide in lab experiments. For example, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is not selective for GABA-AT and can also inhibit other enzymes, leading to potential off-target effects. Additionally, the optimal dosage and administration route for N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide in humans have not been established, making it difficult to translate preclinical findings to clinical trials.

Future Directions

Despite the limitations of N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide, there is still significant interest in its potential therapeutic benefits. Future research will likely focus on optimizing the dosing and administration of N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide in humans, as well as investigating its potential as a treatment for a range of neurological and psychiatric disorders. Additionally, there is a need for more selective GABA-AT inhibitors that can avoid off-target effects and improve the safety profile of these drugs. Overall, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide represents a promising avenue for the development of novel therapeutics for a range of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide involves several steps, starting with the reaction of cyclobutanone with 2-fluorobenzylamine to form N-cyclobutyl-2-fluorobenzylamine. The resulting compound is then reacted with ethyl chloroformate to form N-cyclobutyl-2-fluorobenzylcarbamate, which is subsequently treated with piperidine to form N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide. The final product is obtained in high yield and purity, making it suitable for scientific research applications.

Scientific Research Applications

N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic benefits in a range of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Several preclinical studies have demonstrated that N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide can increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. Additionally, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.

properties

IUPAC Name

N-cyclobutyl-1-[(2-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c18-15-7-2-1-4-12(15)10-20-11-13(8-9-16(20)21)17(22)19-14-5-3-6-14/h1-2,4,7,13-14H,3,5-6,8-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVSAESKCRIPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2CCC(=O)N(C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49720498
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.